molecular formula C19H19FN4O B11196161 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide, 4-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-dimethyl-

1H-Pyrazolo[3,4-b]pyridine-6-carboxamide, 4-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-dimethyl-

Cat. No.: B11196161
M. Wt: 338.4 g/mol
InChI Key: UFGDSLGYXOOZJH-UHFFFAOYSA-N
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Description

4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group and a fluorophenyl moiety, contributes to its distinct chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

4-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C19H19FN4O/c1-11-17-15(13-5-6-13)9-16(22-18(17)24(2)23-11)19(25)21-10-12-3-7-14(20)8-4-12/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,21,25)

InChI Key

UFGDSLGYXOOZJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)F)C4CC4)C

Origin of Product

United States

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